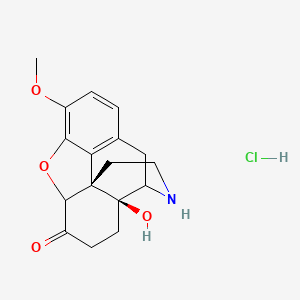

Noroxycodone (hydrochloride)

Description

Contextualizing Noroxycodone as a Key Opioid Metabolite

Noroxycodone is the major metabolite of oxycodone, formed through a process of N-demethylation. wikipedia.orgoup.com This metabolic conversion primarily occurs in the liver, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4. wikipedia.orgnih.govnih.gov Some formation of noroxycodone also takes place in the intestine due to first-pass metabolism by CYP3A4/5. nih.govpharmgkb.org It is estimated that approximately 45% of an administered dose of oxycodone is converted into noroxycodone. nih.gov

Oxycodone's metabolism is a complex process involving multiple pathways. While CYP3A4 is responsible for creating noroxycodone, another enzyme, CYP2D6, mediates the O-demethylation of oxycodone to form oxymorphone, another key metabolite. oup.comnih.gov Noroxycodone itself can be further metabolized by CYP2D6 to form noroxymorphone (B159341). nih.govpharmgkb.orgdrugbank.com This intricate metabolic network highlights the importance of understanding each component to grasp the complete pharmacokinetic profile of oxycodone.

Table 1: Metabolic Pathways of Oxycodone

| Parent Compound | Enzyme | Metabolite | Metabolic Pathway |

|---|---|---|---|

| Oxycodone | CYP3A4/CYP3A5 | Noroxycodone | N-demethylation wikipedia.orgnih.gov |

| Oxycodone | CYP2D6 | Oxymorphone | O-demethylation oup.comnih.gov |

| Noroxycodone | CYP2D6 | Noroxymorphone | O-demethylation nih.govpharmgkb.org |

| Oxymorphone | CYP3A4/CYP2D6 | Noroxymorphone | N-demethylation nih.govpharmgkb.org |

Significance of Noroxycodone Research in Opioid Science

The study of noroxycodone holds considerable significance in opioid science for several reasons. Although it is a major metabolite, its direct analgesic contribution is considered minimal because it does not efficiently cross the blood-brain barrier. wikipedia.org However, noroxycodone does bind to and activate the μ-opioid receptor (MOR), albeit with a lower affinity and potency compared to oxycodone. wikipedia.orgnih.gov Research indicates that noroxycodone has about one-third the binding affinity of oxycodone for the MOR and is 5- to 10-fold less potent in activating it. wikipedia.org

The scientific importance of noroxycodone extends into several key areas:

Biomarker of Oxycodone Use: Noroxycodone is a valuable biomarker for confirming the use of oxycodone in urine drug testing. psu.edutempe.gov Its presence can indicate that a patient has metabolized oxycodone, which is useful for monitoring compliance and detecting illicit use. nih.govoup.com In some cases, noroxycodone may be detected in urine even when the parent drug, oxycodone, is no longer present. psu.edunih.gov

Index of Enzyme Activity: The concentration of noroxycodone serves as an indicator of CYP3A4 enzyme activity. nih.gov Studying its formation helps researchers understand how individual genetic variations in CYP3A4 or drug-drug interactions might affect oxycodone metabolism. patsnap.comnih.gov For instance, co-administration of CYP3A4 inhibitors can decrease noroxycodone formation and increase oxycodone plasma concentrations. patsnap.compharmgkb.org

Pharmacokinetic Modeling: Accurate quantification of noroxycodone is essential for developing comprehensive pharmacokinetic models of oxycodone. mdpi.com These models, which describe the absorption, distribution, metabolism, and excretion of a drug and its metabolites, are vital for optimizing dosing regimens and understanding variability in patient responses. mdpi.comnih.gov

Table 2: Opioid Receptor Binding Affinity and Potency

| Compound | Receptor Affinity | Potency | Reference |

|---|---|---|---|

| Oxycodone | Binds to μ-opioid receptor (MOR) with high affinity. nih.govpharmgkb.org | Partial agonist at MOR. nih.govpharmgkb.org | nih.govpharmgkb.org |

| Noroxycodone | Binds to MOR with ~1/3 the affinity of oxycodone. wikipedia.org | 5- to 10-fold lower activational potency at MOR than oxycodone. wikipedia.org | wikipedia.org |

| Oxymorphone | Greater binding affinity to MOR than oxycodone. nih.govpharmgkb.org | 30- to 40-fold greater potency than oxycodone at MOR. nih.govpharmgkb.org | nih.govpharmgkb.org |

Evolution of Research Perspectives on Noroxycodone

The scientific view of noroxycodone has evolved significantly over time. Initially, it was often labeled as an "inactive" metabolite, primarily because of its limited ability to produce analgesia due to poor central nervous system penetration. wikipedia.orgpharmgkb.org This perspective was based on early findings that blocking its formation led to an increased analgesic effect from oxycodone. nih.govpharmgkb.org

The evolution in perspective has been driven by several factors:

Advanced Analytical Techniques: The development and application of highly sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have been pivotal. nih.govnih.govojp.gov These technologies allow for the precise quantification of noroxycodone and other metabolites in various biological matrices like plasma and urine, providing more detailed data for pharmacokinetic and pharmacodynamic studies. nih.govnih.govbasinc.comacs.org

Focus on Drug Monitoring: With the rise of the opioid crisis, the importance of accurate urine drug testing has grown. This has shifted the focus towards metabolites like noroxycodone as crucial biomarkers for interpreting test results, confirming compliance, and identifying potential drug diversion. nih.govoup.com

Understanding Drug Interactions: Increased research into cytochrome P450-mediated drug interactions has highlighted the role of the noroxycodone pathway. nih.govplos.org Understanding how other drugs can inhibit or induce CYP3A4, thereby altering noroxycodone levels, is now a key consideration in clinical practice to avoid potential toxicity or loss of efficacy. patsnap.com

This shift from viewing noroxycodone as merely an inactive byproduct to recognizing its multifaceted role as a key metabolite, a biomarker, and an indicator of enzyme activity marks a significant advancement in opioid science.

Table 3: Analytical Methods for Noroxycodone Detection

| Analytical Technique | Matrix | Lower Limit of Quantitation (LLOQ) / Limit of Detection (LOD) | Reference |

|---|---|---|---|

| HPLC-ESI-MS/MS | Plasma, Human Liver Microsomes (HLM) | 0.2 ng/mL (LLOQ) | nih.gov |

| HPLC-ESI-MS/MS | Urine | 10 ng/mL (LLOQ) | nih.gov |

| HPLC-HESI-MS/MS | Plasma | 300 pg/mL (LLOQ) / 30 pg/mL (LOD) | nih.gov |

| LC-MS/MS | Urine | 50 ng/mL (LOQ) | psu.edu |

| LC-MS | Plasma | 0.5 ng/mL (LLOQ) | basinc.com |

| Differential Pulse Voltammetry (DPV) with Nafion/SWCNT electrode | Buffer Solution | 85 nM (LOD) for Oxycodone (detects in presence of Noroxycodone) | acs.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20ClNO4 |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

(4aS,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12?,15?,16-,17+;/m0./s1 |

InChI Key |

IGNAMRAQFUFUMH-WOQQBOSRSA-N |

Isomeric SMILES |

COC1=C2C3=C(CC4[C@]5([C@]3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Biotransformation of Noroxycodone

N-Demethylation as a Primary Metabolic Pathway to Noroxycodone

The principal metabolic route for oxycodone is N-demethylation, which leads to the formation of noroxycodone. frontiersin.org This reaction involves the removal of a methyl group from the nitrogen atom of the oxycodone molecule. This biotransformation is primarily carried out by specific enzymes within the cytochrome P450 superfamily.

Role of Cytochrome P450 3A4 (CYP3A4) in Noroxycodone Formation

The enzyme Cytochrome P450 3A4 (CYP3A4) is the main catalyst in the N-demethylation of oxycodone to noroxycodone. nih.govasm.org This pathway is considered the major metabolic route for oxycodone, accounting for a significant portion of its breakdown in the body. researchgate.net Studies using human liver microsomes have demonstrated that CYP3A4 is the high-affinity enzyme responsible for this conversion. mdpi.com In fact, the inhibition of CYP3A4 with agents like ketoconazole (B1673606) has been shown to decrease the formation of noroxycodone by over 90% at low substrate concentrations. nih.govmdpi.com The formation of noroxycodone via CYP3A4 constitutes about 45-50% of the metabolic clearance of oxycodone. mdpi.comnih.govmdpi.com

Contribution of Cytochrome P450 3A5 (CYP3A5)

Alongside CYP3A4, Cytochrome P450 3A5 (CYP3A5) also plays a role in the N-demethylation of oxycodone to form noroxycodone. frontiersin.orgnih.gov Research has shown that both CYP3A4 and CYP3A5 are the primary enzymes mediating this reaction. nih.gov In vitro studies with recombinant human P450s have indicated that both enzymes exhibit high activity in this conversion, with the intrinsic clearance for CYP3A5 being slightly higher than that for CYP3A4. nih.gov

Genetic polymorphisms in the CYP3A5 gene can influence the metabolism of oxycodone. For instance, individuals carrying the CYP3A51 genotype have been observed to have higher levels of noroxycodone compared to those with the 3/3 genotype, which results in no enzyme expression in adults. mdpi.com This suggests a metabolic shift towards the formation of noroxycodone in individuals with active CYP3A5. mdpi.com

First-Pass Metabolism in Noroxycodone Production

A portion of noroxycodone is produced during the first-pass metabolism of oxycodone, which occurs in the intestine and liver before the drug reaches systemic circulation. nih.govredwoodtoxicology.com The CYP3A4 and CYP3A5 enzymes present in the intestine contribute to this initial conversion of oxycodone to noroxycodone. nih.govpharmgkb.org However, studies using human intestinal mucosal microsomes have indicated that the N-demethylation activity in the intestine is lower (20-50%) compared to the liver, and O-demethylation activity is negligible. nih.gov This suggests that while intestinal first-pass metabolism contributes to noroxycodone formation, the liver remains the primary site of this metabolic process. mdpi.com

Further Metabolism of Noroxycodone

Following its formation, noroxycodone can undergo further metabolic transformations, leading to the creation of other metabolites. These subsequent pathways are also mediated by the cytochrome P450 enzyme system.

Role of Cytochrome P450 2D6 (CYP2D6) in Noroxymorphone (B159341) Formation from Noroxycodone

The enzyme primarily responsible for the O-demethylation of noroxycodone to noroxymorphone is Cytochrome P450 2D6 (CYP2D6). frontiersin.orgresearchgate.netpharmgkb.org This specific enzymatic reaction has been identified as the main pathway for the formation of noroxymorphone from noroxycodone. frontiersin.org The involvement of CYP2D6 highlights the complex interplay of different P450 enzymes in the complete metabolism of oxycodone and its primary metabolite, noroxycodone.

| Enzyme | Pathway | Substrate | Metabolite |

| CYP3A4 | N-Demethylation | Oxycodone | Noroxycodone |

| CYP3A5 | N-Demethylation | Oxycodone | Noroxycodone |

| CYP2D6 | O-Demethylation | Noroxycodone | Noroxymorphone |

Potential Role of Cytochrome P450 3A4 (CYP3A4) in Noroxymorphone Formation from Noroxycodone

The conversion of noroxycodone to noroxymorphone is a key step in its metabolism. Research indicates that this O-demethylation reaction is mediated by the enzyme CYP2D6. pharmgkb.orgnih.govresearchgate.net While CYP3A4 is principally involved in the initial formation of noroxycodone from oxycodone, it also plays a role in the metabolism of oxymorphone to noroxymorphone. pharmgkb.orgresearchgate.netspringermedizin.de The formation of noroxymorphone involves both CYP2D6 and CYP3A4, with CYP2D6 catalyzing the O-demethylation of noroxycodone and CYP3A4 mediating the N-demethylation of oxymorphone. pharmgkb.orgoup.com

6-Keto-Reduction of Noroxycodone to Noroxycodol (alpha and beta)

In addition to oxidative metabolism, noroxycodone can undergo 6-keto-reduction to form stereoisomers of noroxycodol, specifically alpha- and beta-noroxycodol. nih.govnih.gov This reductive pathway is also observed for oxycodone and oxymorphone, leading to the formation of oxycodol and oxymorphol, respectively. nih.govnih.gov While the formation of α- and β-oxycodol from oxycodone is considered a minor metabolic pathway, the specific enzymes and quantitative contribution of this pathway for noroxycodone are less characterized. researchgate.netspringermedizin.de

Influence of Enzyme Inhibition on Noroxycodone Biotransformation

The metabolism of noroxycodone is significantly affected by the inhibition of the primary enzymes responsible for its formation and subsequent transformation.

Effects of CYP3A4 Inhibitors (e.g., Ketoconazole, Miconazole, Voriconazole) on Noroxycodone Formation

Inhibitors of CYP3A4, the primary enzyme responsible for the N-demethylation of oxycodone to noroxycodone, have a pronounced effect on this metabolic step. mdpi.comfrontiersin.org Co-administration of strong CYP3A4 inhibitors like ketoconazole has been shown to decrease the formation of noroxycodone by over 90% in vitro. mdpi.comnih.gov This inhibition leads to a significant reduction in noroxycodone plasma concentrations. core.ac.ukunige.ch

Studies with various CYP3A4 inhibitors have consistently demonstrated this effect. For instance, voriconazole (B182144) drastically increases the exposure to oral oxycodone while decreasing the formation of noroxycodone. researchgate.net Miconazole oral gel has also been found to inhibit CYP3A4, leading to a delayed formation of noroxycodone. asm.org This inhibition of noroxycodone formation results in a metabolic shift, where more oxycodone is available for other pathways, such as O-demethylation by CYP2D6 to form oxymorphone. pharmgkb.orgnih.gov

| CYP3A4 Inhibitor | Effect on Noroxycodone Formation | Key Findings | Source |

|---|---|---|---|

| Ketoconazole | Significant Decrease | Inhibited >90% of noroxycodone formation in human liver microsomes. Reduced Cmax for noroxycodone. | mdpi.comnih.govcore.ac.uk |

| Voriconazole | Significant Decrease | Drastically increased oxycodone exposure and decreased noroxycodone levels. | mdpi.comresearchgate.net |

| Miconazole | Moderate Decrease | Delayed the formation of noroxycodone. | asm.org |

| Itraconazole (B105839) | Significant Decrease | Inhibition of CYP3A4 leads to increased oxycodone and oxymorphone levels. | mdpi.com |

Effects of CYP2D6 Inhibitors (e.g., Quinidine (B1679956), Paroxetine) on Noroxycodone Metabolism to Noroxymorphone

The metabolism of noroxycodone to noroxymorphone is primarily catalyzed by CYP2D6. pharmgkb.orgnih.gov Consequently, inhibitors of CYP2D6 can significantly reduce the formation of this secondary metabolite. Studies have shown that potent CYP2D6 inhibitors like quinidine and paroxetine (B1678475) effectively block this conversion. pharmgkb.orgmdpi.com

When CYP2D6 activity is inhibited, the O-demethylation of noroxycodone is hindered, leading to a decrease in noroxymorphone concentrations. unige.ch For example, pretreatment with quinidine has been shown to reduce the maximum concentration (Cmax) of noroxymorphone by 80%. unige.chdovepress.com This blockade can also lead to an accumulation of noroxycodone, as its further metabolism is impeded. nih.govcdc.gov Some studies have reported an increase in the area under the curve (AUC) for noroxycodone in the presence of a CYP2D6 inhibitor. unige.chdovepress.com

| CYP2D6 Inhibitor | Effect on Noroxycodone Metabolism to Noroxymorphone | Key Findings | Source |

|---|---|---|---|

| Quinidine | Significant Decrease | Reduced Cmax of noroxymorphone by 80%. Increased noroxycodone AUC by 70%. | unige.chdovepress.com |

| Paroxetine | Significant Decrease | Reduced the formation of noroxymorphone. | pharmgkb.orgmdpi.com |

Influence of Enzyme Induction on Noroxycodone Biotransformation

The induction of metabolic enzymes can also alter the biotransformation of noroxycodone by accelerating the metabolism of its parent compound, oxycodone.

Effects of CYP3A4 Inducers (e.g., Rifampin) on Noroxycodone Levels

Inducers of CYP3A4, such as rifampin, can significantly increase the metabolism of oxycodone to noroxycodone. nih.govpharmgkb.org This enhanced N-demethylation leads to a greater production of noroxycodone. Studies have shown that rifampin greatly increases the plasma metabolite-to-parent drug ratios for noroxycodone. nih.gov By inducing CYP3A4, rifampin decreases the plasma concentrations of oxycodone while increasing the formation of noroxycodone. dovepress.comnih.gov This can potentially reduce the efficacy of oxycodone due to its accelerated conversion to the less active noroxycodone. patsnap.com

| CYP3A4 Inducer | Effect on Noroxycodone Levels | Key Findings | Source |

|---|---|---|---|

| Rifampin | Increase | Greatly increased the plasma metabolite-to-parent drug ratio for noroxycodone. Decreased oral oxycodone bioavailability significantly. | dovepress.comnih.gov |

Synthetic Methodologies and Precursors of Noroxycodone Hydrochloride

N-Demethylation of Oxycodone as a Synthetic Route

The removal of the N-methyl group from the oxycodone molecule is a key transformation in the production of noroxycodone. d-nb.info This process has been accomplished through several synthetic strategies, each with its own set of reagents and reaction conditions.

While acid hydrolysis at high temperatures is known to cleave the O-methyl group in opioids, converting oxycodone to oxymorphone, it does not typically result in N-demethylation to form noroxycodone. imcstips.com Studies have shown that the N-methyl group is less susceptible to cleavage under these conditions compared to the O-methyl group. imcstips.com One study found no conversion of oxycodone to noroxycodone during acid hydrolysis, indicating that this is not a viable primary method for N-demethylation. imcstips.com However, acid hydrolysis is a crucial subsequent step in other N-demethylation methods, such as those employing chloroformates or photocatalysis, to hydrolyze the intermediate and yield the final noroxycodone product. d-nb.infomdpi.com For instance, after N-demethylation of 14-O-acetyloxycodone using α-chloro-ethyl chloroformate, the resulting carbamate (B1207046) intermediate is treated with 10% hydrochloric acid under reflux for 6 hours to yield noroxycodone hydrochloride. mdpi.com Similarly, in photocatalytic methods, an acidic hydrolysis step is used to convert the intermediate oxazolidine (B1195125) to noroxycodone hydrochloride. d-nb.info

The use of α-chloroethyl chloroformate (ACE-Cl) is a well-established method for the N-demethylation of tertiary amines, including opioids like oxycodone. researchgate.netgoogle.com This process involves the reaction of oxycodone with ACE-Cl, which forms a carbamate intermediate. google.com This intermediate is then typically hydrolyzed, often with methanol (B129727), to yield noroxycodone hydrochloride. mdpi.com

The reaction of 14-O-acetyloxycodone with ACE-Cl, followed by decomposition of the resulting carbamate in methanol, produces the hydrochloride salt of 14-O-acetylnoroxycodone. mdpi.com Subsequent acid hydrolysis with 10% HCl for 6 hours yields noroxycodone hydrochloride. mdpi.com High yields of noroxycodone have been reported using this method. mdpi.comresearchgate.net For example, treating oxycodone with ACE-Cl has resulted in an 86% isolated yield of noroxycodone. researchgate.net

Different bases and solvents can be used in this reaction. One procedure describes dissolving codeine or dihydrocodeine in dried 1,2-dichloroethane (B1671644) with sodium hydrogen carbonate before adding ACE-Cl. mdpi.com Another example for the large-scale synthesis of noroxycodone HCl from oxycodone utilized sodium carbonate and tetrabutylammonium (B224687) bromide (TBAB) in acetonitrile (B52724), achieving a 65% yield of a product with >98% purity by HPLC. google.com

Table 1: Examples of Noroxycodone Synthesis using ACE-Cl

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Oxycodone | 1. ACE-Cl, Na2CO3, TBAB; 2. Isopropanol, H2O | Acetonitrile | 65% | >98% (HPLC) | google.com |

| Oxycodone | 1. ACE-Cl, Na2CO3, TBAB; 2. THF, H2O | Acetonitrile | 44% | >95% (HPLC) | google.com |

A greener and more scalable alternative to traditional methods is the organophotocatalytic N-demethylation of oxycodone using molecular oxygen as the terminal oxidant. d-nb.inforesearchgate.netnih.gov This method employs an organic dye, such as Rose Bengal, as an inexpensive and effective photocatalyst. d-nb.inforesearchgate.net The reaction proceeds through the generation of an iminium intermediate via photoredox catalysis. d-nb.infonih.gov

The optimization of this photocatalytic procedure has been extensively studied. d-nb.info Key factors influencing the reaction's efficiency include the choice of solvent, catalyst loading, and light source. A solvent mixture of methanol and n-butyl acetate (B1210297) (1:1) was found to be a suitable green alternative to high-boiling polar aprotic solvents like DMF or DMSO. nih.gov

The catalyst loading was optimized, with 1 mol% of Rose Bengal being sufficient to achieve high conversion without adverse effects. d-nb.info The reaction temperature was found to not have a significant impact on the outcome. d-nb.info The process involves the formation of an oxazolidine intermediate, which is then hydrolyzed under acidic conditions to furnish noroxycodone as its hydrochloride salt. d-nb.info Under optimized batch conditions, the oxazolidine intermediate could be obtained in high HPLC yield. d-nb.info

Table 2: Optimization of Photocatalytic N-Demethylation of Oxycodone

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Catalyst | Rose Bengal (1 mol%) | 96% conversion, 87% HPLC yield of intermediate | d-nb.info |

| Solvent | Methanol/n-Butyl Acetate (1:1) | Good solubility and reaction results | nih.gov |

| Temperature | Not significant | Reaction outcome unaffected | d-nb.info |

Translating the optimized batch process to a continuous flow photoreactor has enabled a scalable, efficient, and reliable methodology. d-nb.infonih.gov Commercial flow photoreactors equipped with visible light LEDs are utilized for this purpose. d-nb.infonih.gov Using green LEDs (λ=540 nm), a high conversion of oxycodone and a good yield of the oxazolidine intermediate were achieved within a short residence time of a few minutes. nih.gov

This continuous flow approach allows for efficient scaling of the process. d-nb.info For instance, a preparative scale synthesis produced 1.4 g of noroxycodone hydrochloride with a 68% isolated yield after hydrolysis. d-nb.info The use of flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability for the production of noroxycodone. d-nb.infoacs.orgflowphotochem.eu

Table 3: Performance of Flow Photoreactor for Oxycodone N-Demethylation

| Residence Time | Conversion | HPLC Yield (Intermediate) | Isolated Yield (Noroxycodone HCl) | Reference |

|---|---|---|---|---|

| 3.5 min | 96% | 87% | 75% | d-nb.info |

| 2.0 min (single pass) | 90% | 71% | Not specified | nih.gov |

Organophotocatalytic N-Demethylation using Molecular Oxygen [20, 22]

Optimization of Reaction Conditions

Noroxycodone as an Intermediate in the Synthesis of Other 14-Hydroxymorphinans

Noroxycodone is a crucial precursor in the synthesis of various 14-hydroxymorphinans, which are a class of compounds that includes potent analgesics and narcotic antagonists. google.comnih.gov The N-demethylation of oxycodone to noroxycodone is a key step that allows for subsequent N-alkylation to introduce different functional groups, thereby creating a range of derivatives. mdpi.com

For example, noroxycodone is an intermediate in the synthesis of naloxone (B1662785) and naltrexone, both important opioid antagonists. uq.edu.auchemrxiv.org It is also a precursor for the analgesic nalbuphine. d-nb.inforesearchgate.net The synthesis of these pharmaceuticals typically involves the conversion of naturally occurring opiates like thebaine to oxycodone, followed by N-demethylation to noroxycodone, and then re-alkylation. mdpi.com An efficient synthesis of noroxycodone from codeine has also been developed, further highlighting its importance as a versatile intermediate. nih.gov

Isolation and Purification Techniques for Noroxycodone (hydrochloride)

The isolation and purification of Noroxycodone, particularly as its hydrochloride salt, are critical steps following its synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of technique depends on the synthetic route employed and the nature of the impurities present. Common methods include extraction, chromatography, and crystallization.

Following synthesis, initial workup often involves an acid-base extraction. For instance, after photocatalytic N-demethylation of oxycodone, the crude mixture is treated with sodium ascorbate (B8700270) to quench reactive oxygen species. The subsequent hydrolysis is performed with aqueous hydrochloric acid and ethanol (B145695). The resulting mixture is concentrated, and the product is extracted into an aqueous acidic phase, washed with an organic solvent like chloroform, and then precipitated by basifying the aqueous phase with a 25% ammonia (B1221849) solution to a pH of 10. The free base is then extracted back into chloroform, dried, and treated with a methanolic solution of hydrochloric acid to yield Noroxycodone hydrochloride as a solid. d-nb.info Another approach involves crystallizing the product by adjusting the pH of the aqueous mixture to 9 using sodium bicarbonate. acs.org

In synthetic methods where salts are used, such as the electrochemical approach using potassium acetate, a simple extraction can effectively remove these salts from the product. acs.orgacs.org Dimeric impurities, which can form as side products in some synthetic pathways, may necessitate purification by column chromatography for their removal. d-nb.infoacs.orgacs.org The final solid product is often washed with a solvent like diethyl ether to remove any residual soluble impurities before being dried under a vacuum. d-nb.info

For analytical purposes and for the purification of small quantities, High-Performance Liquid Chromatography (HPLC) is widely employed. nih.gov Various methods have been developed for the quantification of Noroxycodone in different matrices. nih.govnih.gov These methods typically utilize reverse-phase columns, such as C18 columns, with mobile phases consisting of mixtures of acetonitrile and phosphate (B84403) buffer. nih.govbasinc.com Detection is often achieved using UV detectors or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). nih.govbasinc.com

Table 1: Summary of Isolation and Purification Techniques for Noroxycodone (hydrochloride)

| Technique | Description | Key Reagents/Solvents | Purpose |

|---|---|---|---|

| Acid-Base Extraction | A multi-step liquid-liquid extraction process exploiting the amine functionality of Noroxycodone. The compound is moved between aqueous and organic phases by adjusting the pH. | Chloroform, aqueous HCl, aqueous NH₃ solution, sodium bicarbonate. d-nb.infoacs.org | Primary isolation from the crude reaction mixture, removal of non-basic impurities. d-nb.info |

| Crystallization | Precipitation of the solid product from a solution, often after pH adjustment or by using an anti-solvent. | Sodium bicarbonate, methanolic HCl, diethyl ether. d-nb.infoacs.org | Final purification and isolation of the hydrochloride salt. d-nb.infoacs.org |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Specific eluents are chosen based on the polarity of the compounds to be separated. | Removal of closely related impurities, such as dimeric byproducts. acs.org |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique used for analysis and purification. | C18 columns; mobile phases typically include acetonitrile and phosphate buffer. nih.govbasinc.com | Quantification and high-purity separation. nih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds are separated from a mixture according to their physical and chemical properties. | Sep-Pak Vac C18 cartridges. tandfonline.com | Sample clean-up and concentration, particularly from biological matrices. tandfonline.com |

Green Chemistry Approaches in Noroxycodone Synthesis

In recent years, significant efforts have been directed toward developing more sustainable and environmentally benign methods for the synthesis of opioids, including Noroxycodone. These "green chemistry" approaches aim to replace hazardous reagents, reduce waste, and improve energy efficiency compared to traditional synthetic routes. uq.edu.auchemrxiv.org The N-demethylation of oxycodone is a key transformation that has been a major focus for green innovation, moving away from toxic and corrosive reagents like cyanogen (B1215507) bromide or alkyl chloroformates. d-nb.infoacs.orguq.edu.au

One prominent green strategy is electrochemical synthesis . The anodic oxidation of oxycodone provides a reagent-free method for N-demethylation. acs.org This process involves the electrochemical oxidation of the tertiary amine in oxycodone, which leads to an intermediate that can be hydrolyzed to Noroxycodone. acs.orgacs.org This method can be performed using technical-grade ethanol as a green solvent and potassium acetate as an inexpensive, safe, and biodegradable supporting electrolyte. acs.orgacs.org The use of potassium acetate also prevents the formation of dimeric byproducts, which simplifies purification and avoids the need for column chromatography. acs.orgacs.org The entire process has been successfully adapted to scalable flow electrolysis cells, which significantly enhances throughput and safety. acs.orguq.edu.au

Another innovative green approach is organophotocatalysis . This method utilizes an organic dye, such as rose bengal, as a photocatalyst, visible light as a green energy source, and molecular oxygen as the terminal oxidant for the N-demethylation of oxycodone. d-nb.inforesearchgate.net The reaction proceeds efficiently under continuous flow conditions, which allows for safe and scalable production. d-nb.info This photocatalytic procedure avoids the need for stoichiometric amounts of toxic reagents and noble metal catalysts, yielding Noroxycodone hydrochloride in high purity after a straightforward workup. d-nb.inforesearchgate.net

The integration of continuous flow technology in both electrochemical and photochemical syntheses represents a significant advancement in process intensification. d-nb.infoacs.org Flow reactors offer superior control over reaction parameters, enhance heat and mass transfer, improve safety when handling reactive intermediates or gases like oxygen, and allow for seamless scalability from the laboratory to industrial production. d-nb.infoacs.org The sustainability of these modern methodologies has been evaluated using green metrics, demonstrating their superiority over conventional synthetic processes. uq.edu.auchemrxiv.org

Table 2: Green Chemistry Strategies in Noroxycodone Synthesis

| Strategy | Method | Key Features | Advantages |

|---|---|---|---|

| Electrosynthesis | Anodic N-demethylation of oxycodone. acs.org | Reagent-free oxidation; use of flow electrolysis cells. acs.orgacs.org | Avoids hazardous reagents (e.g., chloroformates); scalable; high space-time yield. acs.orguq.edu.au |

| Organophotocatalysis | Visible-light mediated N-demethylation using an organic dye catalyst. d-nb.info | Uses rose bengal, molecular oxygen (from air), and light energy; performed in continuous flow. d-nb.inforesearchgate.net | Eliminates toxic reagents and metal catalysts; uses a renewable energy source; safe and scalable. d-nb.inforesearchgate.net |

| Green Solvents & Reagents | Use of environmentally benign materials. | Technical-grade ethanol as solvent; potassium acetate (KOAc) as a supporting electrolyte. acs.orgacs.org | Reduces environmental impact; KOAc is inexpensive, biodegradable, and simplifies purification. acs.orgacs.org |

| Process Intensification | Implementation of continuous flow reactors. | Applied to both electrochemical and photocatalytic methods. d-nb.infoacs.org | Enhanced safety, efficiency, scalability, and process control. acs.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Noroxycodone |

| Noroxycodone hydrochloride |

| Oxycodone |

| Sodium ascorbate |

| Hydrochloric acid |

| Ethanol |

| Chloroform |

| Ammonia |

| Sodium bicarbonate |

| Diethyl ether |

| Acetonitrile |

| Potassium acetate |

| Cyanogen bromide |

| Alkyl chloroformates |

| Rose bengal |

Advanced Analytical Chemistry of Noroxycodone Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating noroxycodone from its parent compound, oxycodone, and other related metabolites. This separation is essential for accurate quantification and interpretation of results.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of noroxycodone. Various HPLC methods have been developed to achieve efficient separation and sensitive detection.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a Develosil ODS-HG-5 column (150 mm × 4.6 mm, 5-µm particle size) has been successfully employed. tandfonline.com The mobile phase in this method consists of a mixture of 0.1 mol/L phosphate (B84403) buffer (pH 2.6) containing 5 mmol/L sodium dodecylsulfate and methanol (B129727) (53:47, v/v). tandfonline.com This composition allows for the effective separation of noroxycodone and oxycodone. tandfonline.com

In another application, a C18 analytical column (250 × 4.6 mm, 5 µm) was used with a mobile phase of potassium dihydrogen phosphate (pH 5.5; 0.1 M) and acetonitrile (B52724) (70:30, v/v). researchgate.net The retention time for noroxycodone was reported to be 13.8 minutes under these conditions. researchgate.net The validated quantification range for noroxycodone in human plasma using this HPLC method was 10-100 ng/mL. researchgate.net

To enhance throughput, faster HPLC methods have been developed. By switching to a column with a smaller particle size, such as a 2 x 30 mm, 1.5 micron Grace VisonHT C18, the cycle time can be significantly reduced from approximately 9 minutes to a much shorter duration. basinc.com In one such method, a steep gradient from 10% to 100% organic phase with a 1-minute hold at 5 minutes and a flow rate of 0.2 mL/min was utilized. basinc.com

Table 1: Examples of HPLC Methods for Noroxycodone Analysis

| Feature | Method 1 | Method 2 | Method 3 |

| Column | Develosil ODS-HG-5 (150 mm × 4.6 mm, 5-µm) tandfonline.com | C18 (250 × 4.6 mm, 5 µm) researchgate.net | Grace VisonHT C18 (2 x 30 mm, 1.5 µm) basinc.com |

| Mobile Phase | 0.1 mol/L phosphate buffer (pH 2.6) with 5 mmol/L sodium dodecylsulfate and methanol (53:47, v/v) tandfonline.com | Potassium dihydrogen phosphate (pH 5.5; 0.1 M) and acetonitrile (70:30, v/v) researchgate.net | Gradient from 10% to 100% organic phase basinc.com |

| Flow Rate | Not specified | 1 mL/min researchgate.net | 0.2 mL/min basinc.com |

| Detection | Post-column chemiluminescence tandfonline.com | UV at 205 nm researchgate.net | Mass Spectrometry basinc.com |

| Retention Time | Not specified | 13.8 min researchgate.net | 2.4 min basinc.com |

| Quantification Range | 1–100 ng/mL (in plasma) tandfonline.com | 10–100 ng/mL (in plasma) researchgate.net | 0.5-100 ng/mL basinc.com |

This table provides a summary of different HPLC methods used for the analysis of noroxycodone, highlighting key parameters and performance characteristics.

Gas Chromatography (GC) is another powerful technique for the analysis of noroxycodone, although it often requires derivatization to increase the volatility and thermal stability of the analyte. jfda-online.comresearchgate.net Derivatization is a chemical modification process that makes the compound more suitable for GC analysis. jfda-online.com

For the simultaneous analysis of several opioids, including noroxycodone, a three-step derivatization process has been developed. jfda-online.comnih.gov This involves the formation of methoxyimino/propionyl/trimethylsilyl (TMS) derivatives, which exhibit good chromatographic and mass spectrometric properties. jfda-online.comnih.gov Another approach involves a two-step derivatization, first reacting the keto-opioids with hydroxylamine (B1172632) to form oxime products, followed by derivatization with TMS or propionyl groups. researchgate.net

The choice of derivatizing agent is critical. Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and acetic anhydride have been used for the derivatization of related compounds. jfda-online.com A sequential derivatization with methoxyamine followed by propionic anhydride has been shown to be effective for a panel of opioids including noroxycodone. oup.com

Extraction of noroxycodone from biological matrices like urine is a necessary prerequisite for GC analysis. jfda-online.com This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). jfda-online.com

Table 2: Derivatization Approaches in GC Analysis of Noroxycodone

| Derivatization Method | Description | Reference |

| Three-Step Derivatization | Formation of methoxyimino/propionyl/TMS derivatives. jfda-online.comnih.gov | jfda-online.com, nih.gov |

| Two-Step Derivatization | Reaction with hydroxylamine followed by silylation or acylation. researchgate.net | researchgate.net |

| Sequential Derivatization | Reaction with methoxyamine followed by propionic anhydride. oup.com | oup.com |

This table outlines various derivatization strategies employed to enhance the suitability of noroxycodone for Gas Chromatography analysis.

High-Performance Liquid Chromatography (HPLC) [2, 4, 15, 19, 25, 26, 27, 33]

Mass Spectrometry (MS) Applications in Noroxycodone Analysis

Mass Spectrometry (MS) is a highly sensitive and specific detection method that is often coupled with chromatographic techniques for the definitive identification and quantification of noroxycodone.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like noroxycodone. It is frequently used in conjunction with liquid chromatography.

In ESI-MS/MS analysis, noroxycodone is typically detected in positive ion mode. basinc.comnih.gov The precursor ion (MH+) for noroxycodone is m/z 302. nih.govoup.com A common fragmentation pathway involves the loss of a water molecule, resulting in a product ion of m/z 284. nih.gov This transition (m/z 302 → 284) is often used for selected reaction monitoring (SRM), which provides high specificity and sensitivity. nih.gov It is important to note that oxymorphone, another oxycodone metabolite, has the same mass and fragmentation pattern as noroxycodone; therefore, chromatographic separation is essential to distinguish between these two isomers. nih.govoup.com

The sensitivity of ESI-MS/MS methods allows for low limits of quantitation (LLOQ). For instance, methods have been developed with LLOQs for noroxycodone as low as 0.5 ng/mL in plasma and 1.0 ng/mL in rat plasma. basinc.comuq.edu.au Deuterated internal standards, such as noroxycodone-d3, are commonly used to ensure accurate quantification. nih.govcaymanchem.com

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the analysis of noroxycodone in biological fluids. mayocliniclabs.comtestcatalog.orgnih.gov This is due to its high sensitivity, specificity, and ability to quantify low concentrations of the analyte. nih.govnih.gov

Various LC-MS/MS methods have been validated for the quantification of noroxycodone in human plasma, urine, and whole blood. mayocliniclabs.comnih.govnih.govmaine.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, to remove interferences from the biological matrix. tandfonline.comnih.govresearchgate.net

For example, a sensitive LC-MS/MS method for the quantification of oxycodone and its metabolites in human plasma utilized a Kinetix biphenyl (B1667301) column (2.1 × 100 mm, 1.7 μm) with gradient elution. nih.gov The mobile phase consisted of ammonium (B1175870) formate (B1220265) 5 mm in 0.1% aqueous formic acid and methanol. nih.gov This method achieved a lower limit of quantification (LLOQ) of 0.1 μg/L for noroxycodone. nih.gov Another method used a Synergi MAX-RP analytical column with a mobile phase of ethanol (B145695) and 10mM ammonium acetate (B1210297), achieving a linear range of 300-50,000 pg/mL for noroxycodone in human plasma. nih.gov

Table 3: Performance of Selected LC-MS/MS Methods for Noroxycodone

| Matrix | Sample Preparation | LC Column | LLOQ | Reference |

| Human Plasma | Protein Precipitation nih.gov | Kinetix biphenyl (2.1 × 100 mm, 1.7 µm) nih.gov | 0.1 µg/L nih.gov | nih.gov |

| Human Plasma | Liquid-Liquid Extraction nih.gov | Synergi MAX-RP (150×2mm, 4µm) nih.gov | 300 pg/mL nih.gov | nih.gov |

| Human Plasma | Solid Phase Extraction researchgate.net | Not Specified | 0.200 ng/mL researchgate.net | researchgate.net |

| Rat Serum | Protein Precipitation uq.edu.au | Not Specified | 5.0 ng/mL uq.edu.au | uq.edu.au |

| Urine | Dilution painphysicianjournal.com | CORTECS C18 painphysicianjournal.com | Not Specified | painphysicianjournal.com |

| Whole Blood | Liquid-Liquid Extraction maine.gov | Raptor Biphenyl maine.gov | Not Specified | maine.gov |

This table summarizes key aspects of various LC-MS/MS methods developed for the quantification of noroxycodone in different biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique for the confirmation and quantification of noroxycodone, particularly in urine. oup.comredwoodtoxicology.com As with GC alone, derivatization is a mandatory step to ensure the compound is volatile enough for analysis. jfda-online.comresearchgate.net

A common derivatization strategy involves a two-step process: first, the ketone group is reacted with an agent like methoxyamine, followed by silylation of hydroxyl groups with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netoup.com Alternatively, propionic anhydride can be used to form propionyl esters. oup.com A three-step derivatization using methoxyimino/propionyl/TMS groups has also been reported to provide satisfactory results for the simultaneous analysis of multiple opiates, including noroxycodone. nih.gov

GC-MS methods offer high specificity due to the unique mass spectra generated for the derivatized analytes. restek.com For noroxycodone, characteristic fragment ions can be monitored for identification and quantification. restek.com For example, after derivatization, specific ions can be selected for monitoring to ensure accurate measurement, even in complex matrices like urine. oup.com The use of deuterated internal standards is also standard practice in GC-MS to correct for any variability during sample preparation and analysis. oup.com

While highly effective, GC-MS methods can be more time-consuming than LC-MS/MS due to the derivatization step. researchgate.net However, they remain a valuable tool in forensic and clinical toxicology laboratories. redwoodtoxicology.commayocliniclabs.com

Isotope-Labeled Internal Standards (e.g., Noroxycodone-d3) in Quantitative Analysis

In the realm of quantitative analysis, particularly when coupled with mass spectrometry (MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. Noroxycodone-d3, a deuterated analog of noroxycodone, serves as an ideal internal standard for the quantification of noroxycodone. caymanchem.comotsuka.co.jpcerilliant.com

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (the "spike" or internal standard) to a sample before processing. osti.gov In this case, Noroxycodone-d3 is added to biological samples, such as plasma, urine, or tissue homogenates, at the beginning of the sample preparation procedure. nih.govalmacgroup.comuq.edu.au Because the isotope-labeled standard is chemically identical to the analyte (noroxycodone), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. osti.gov

By monitoring the mass-to-charge ratio (m/z) transitions specific to both the native analyte and the deuterated internal standard (e.g., m/z 302.1 → 227.0 for noroxycodone and m/z 305.1 → 190.1 for Noroxycodone-d3), the ratio of their peak areas can be used to accurately determine the concentration of noroxycodone in the original sample. nih.govlcms.cz This approach effectively compensates for variations in sample recovery and instrument response, leading to highly reliable and reproducible results. nih.govalmacgroup.com The use of Noroxycodone-d3 as an internal standard has been successfully applied in numerous validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of noroxycodone in human plasma and other matrices. nih.govalmacgroup.comresearchgate.net

Electrochemical Detection Methods

Electrochemical sensors offer a promising alternative to traditional chromatographic methods, providing rapid, sensitive, and cost-effective analysis. Recent advancements have focused on the development of novel electrode materials for the detection of opioids, including noroxycodone.

Single-Walled Carbon Nanotube (SWCNT) Electrodes

Single-walled carbon nanotubes (SWCNTs) have garnered significant attention in the development of electrochemical sensors due to their unique properties, including high electrical conductivity, large surface area, and strong electrocatalytic activity. nih.govmdpi.com These characteristics make them excellent materials for fabricating sensitive electrochemical sensors. researchgate.net Research has demonstrated that SWCNT-based electrodes can be employed to study the electrochemical behavior of noroxycodone. nih.govresearchgate.net The oxidation of noroxycodone at the surface of an SWCNT electrode generates a measurable current that can be correlated to its concentration. acs.org Although plain SWCNT electrodes can detect noroxycodone, their performance in complex biological samples can be hindered by interference from other electroactive species. nih.govacs.org

Nafion-Coated SWCNT Electrodes for Enhanced Selectivity

To improve the selectivity of SWCNT electrodes, particularly in complex biological matrices, a thin film of Nafion can be applied to the electrode surface. nih.govacs.org Nafion is a sulfonated tetrafluoroethylene-based fluoropolymer-copolymer that acts as a cation-exchange membrane. mdpi.com At physiological pH, many potential interfering molecules, such as ascorbic acid and uric acid, exist as anions. nih.govacs.org The negatively charged sulfonate groups within the Nafion membrane repel these anionic interferents, preventing them from reaching the electrode surface and being oxidized. mdpi.com

Conversely, protonated analytes like noroxycodone (which are cationic) are preconcentrated at the electrode surface, enhancing the detection signal. nih.govacs.org This dual action of repelling interfering anions and attracting the cationic analyte significantly improves the selectivity and sensitivity of the sensor for noroxycodone detection in biological fluids. nih.govmdpi.com Studies have shown that Nafion-coated SWCNT electrodes can selectively detect opioids in the presence of their metabolites. nih.govresearchgate.net

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry (DPV) is a highly sensitive electrochemical technique used for quantitative analysis. wikipedia.orggamry.com DPV measurements involve applying a series of voltage pulses superimposed on a linear voltage ramp. wikipedia.org The current is measured twice during each pulse, once before the pulse and once at the end of the pulse. The difference between these two current measurements is then plotted against the potential. wikipedia.org

This differential measurement technique effectively minimizes the contribution of non-faradaic (capacitive) current, which is a major source of background noise in other voltammetric methods. wikipedia.org The result is a significant improvement in the signal-to-noise ratio, leading to lower detection limits. nih.govacs.org DPV has been successfully employed with SWCNT and Nafion-coated SWCNT electrodes to study the electrochemical behavior of noroxycodone and related compounds. nih.govacs.orgmdpi.com The peak height in the DPV voltammogram is directly proportional to the concentration of the analyte, allowing for accurate quantification. wikipedia.orgijmrhs.com

Method Validation and Analytical Performance Parameters

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. This process involves evaluating several key performance parameters.

Calibration Range and Linearity

The calibration range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to be precise, accurate, and linear. europa.eu Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. europa.eu For the quantitative analysis of noroxycodone, analytical methods are typically validated over a specific concentration range relevant to the expected levels in biological samples.

Various studies have established different calibration ranges for noroxycodone depending on the analytical technique and the matrix being analyzed. For instance, using LC-MS/MS, calibration ranges for noroxycodone in human plasma have been reported as 0.2–250 ng/mL, 0.200–100 ng/mL, and 300–50,000 pg/mL. nih.govalmacgroup.comnih.gov In whole blood, a linear range of 0.5–100 ng/mL has been validated. For urine analysis, a wider calibration range of 10–5000 ng/mL and 0.015–10 µg/mL has been established. nih.govoup.com The linearity of the calibration curve is typically assessed by calculating the coefficient of determination (r²), with values ≥0.99 generally considered acceptable. almacgroup.comoup.com

Table 1: Reported Calibration Ranges for Noroxycodone (hydrochloride) in Various Analytical Methods

| Analytical Method | Matrix | Calibration Range | Reference |

| LC-MS/MS | Human Plasma | 0.2–250 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | 0.200–100 ng/mL | almacgroup.com |

| LC-MS/MS | Human Plasma | 300–50,000 pg/mL | nih.gov |

| LC-MS/MS | Human Plasma | 0.1-25.0 µg/L | nih.gov |

| LC-MS/MS | Whole Blood | 0.5–100 ng/mL | |

| LC-MS/MS | Urine | 10–5000 ng/mL | nih.gov |

| LC-MS/MS | Urine | 0.015–10 µg/mL | oup.com |

| LC-MS/MS | Oral Fluid | 2.5–1,000 ng/mL | oup.com |

| LC-MS/MS | Rat Serum | 5.0 ng/mL (LLOQ) | uq.edu.au |

| LC-MS/MS | Ringer Solution | 0.5-150 ng/mL | diva-portal.org |

Accuracy and Precisionlabscoop.comresearchgate.netnih.govoup.com

The reliability of any quantitative analytical method hinges on its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. In the analysis of noroxycodone, these parameters are rigorously validated to ensure the data's integrity for research and forensic purposes.

Studies developing methods for noroxycodone quantification report high levels of accuracy and precision across various biological matrices. For instance, a high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method demonstrated intra- and inter-run accuracies for noroxycodone within 13.3% of the target concentrations. researchgate.netfda.gov The precision for this method, expressed as the coefficient of variation, was within 12.8%. researchgate.netfda.gov Specifically, the intrarun accuracy of the lower limit of quantification (LLOQ) was within 12.5% of the target, with a corresponding precision of 12.4%. researchgate.net For other quality control (QC) samples, intrarun accuracies were within 10.8% of the target with precision within 12.8%, while interrun accuracies were within 5.0% of the target with precisions within 7.4%. researchgate.net Another liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported precision with bias values not exceeding 16% and imprecision values no greater than 20%. cerilliant.com

These validation results confirm that the established analytical methods are capable of producing consistent and trustworthy measurements of noroxycodone concentrations.

Table 1: Summary of Accuracy and Precision for Noroxycodone Analysis

| Parameter | Matrix | Value | Source |

|---|---|---|---|

| Intra- & Inter-run Accuracy | Plasma, Urine, HLM | Within 13.3% of target | researchgate.netfda.gov |

| Intra- & Inter-run Precision | Plasma, Urine, HLM | Within 12.8% | researchgate.netfda.gov |

| Intrarun Accuracy (at LLOQ) | Plasma, Urine, HLM | Within 12.5% of target | researchgate.net |

| Intrarun Precision (at LLOQ) | Plasma, Urine, HLM | Within 12.4% | researchgate.net |

| Interrun Accuracy (QCs) | Plasma | Within 5.0% of target | researchgate.net |

| Interrun Precision (QCs) | Plasma | Within 7.4% | researchgate.net |

| Method Bias | Oral Fluid | < 16% | cerilliant.com |

Lower Limit of Quantification (LLOQ)labscoop.comresearchgate.net

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. Establishing a sensitive LLOQ is critical for detecting low levels of noroxycodone, particularly in pharmacokinetic studies or forensic cases involving low exposure.

Analytical methods for noroxycodone have achieved low LLOQs in various biological fluids. A validated LC-MS/MS method for the determination of oxycodone and its metabolites in human plasma established an LLOQ of 0.25 ng/mL for noroxycodone. ojp.gov Another sensitive HPLC-ESI-MS/MS method reported an LLOQ of 0.2 ng/mL for noroxycodone in both human plasma and human liver microsomes (HLMs). researchgate.netfda.gov For urine samples, due to typically higher concentrations, the same method established a higher LLOQ of 10 ng/mL. researchgate.netfda.gov Other methods have also established an LLOQ of 0.5 ng/mL for noroxycodone in blood and oral fluid. cerilliant.com These LLOQs demonstrate that current technologies are well-suited for a range of applications, from clinical research to forensic toxicology. researchgate.netcaymanchem.com

Table 2: LLOQ of Noroxycodone in Various Biological Matrices

| Matrix | LLOQ | Analytical Method | Source |

|---|---|---|---|

| Human Plasma | 0.25 ng/mL | LC-MS/MS | ojp.gov |

| Human Plasma | 0.2 ng/mL | HPLC-ESI-MS/MS | researchgate.netfda.gov |

| Human Liver Microsomes (HLM) | 0.2 ng/mL | HPLC-ESI-MS/MS | researchgate.netfda.gov |

| Urine | 10 ng/mL | HPLC-ESI-MS/MS | researchgate.netfda.gov |

| Blood | 0.5 ng/mL | LC-MS/MS | cerilliant.com |

Stability of Noroxycodone in Analytical Samplesresearchgate.netoup.com

The stability of an analyte in a biological sample is a crucial factor for ensuring the accuracy of analytical results, especially when samples cannot be analyzed immediately after collection. Stability studies for noroxycodone are performed under various conditions to mimic sample handling and storage scenarios.

Research has shown that noroxycodone exhibits good stability under typical laboratory conditions. In plasma and urine, noroxycodone is stable at room temperature for up to 24 hours. researchgate.netfda.gov For longer-term storage, freeze-thaw stability is a key consideration. Noroxycodone in plasma has been shown to be stable for up to three freeze-thaw cycles. researchgate.netfda.gov For extended storage, a validated assay demonstrated that noroxycodone in human plasma was stable for at least 97 days when stored at -40°C and -70°C. ojp.gov The neat solid form of noroxycodone hydrochloride is reported to be stable for at least 73 months (over 6 years) when stored at -20°C. imcstips.com It is important to control storage temperatures to prevent in vitro degradation and maintain sample integrity. caymanchem.com While the N-methyl group of noroxycodone is relatively stable and not as prone to cleavage as the O-methyl group in other opioids during harsh conditions like acid hydrolysis, proper storage is paramount for routine analysis. bioscience.co.uk

Application of Analytical Methods in Research and Forensic Sciences

Quantification in Biological Matrices (Plasma, Urine, Liver Microsomes)researchgate.netnih.govoup.comcaymanchem.comcerilliant.comresearchgate.netfda.gov

Validated analytical methods are essential for the quantification of noroxycodone in various biological matrices, providing critical data for pharmacokinetic studies, metabolism research, and clinical and forensic toxicology. researchgate.netcaymanchem.com High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique used for this purpose. researchgate.netojp.gov

These methods have been successfully applied to quantify noroxycodone in human plasma, urine, and human liver microsomes (HLMs). researchgate.net In plasma and HLMs, a calibration range of 0.2–250 ng/mL is often employed, while a range of 10–5000 ng/mL is used for urine, reflecting the different concentration levels expected in these matrices. researchgate.netfda.gov

In clinical research, these methods are used to study the metabolic pathways of oxycodone. For example, after administration of oxycodone, noroxycodone is found to be the major circulating metabolite. ojp.gov In one study involving subjects who received intranasal oxycodone, the mean concentration of noroxycodone in 24-hour hydrolyzed urine was 1330 ng/mL. researchgate.netfda.gov In vitro studies using HLMs and recombinant cytochrome P450 enzymes have used these quantitative methods to confirm that CYP3A4 is the primary enzyme responsible for the N-demethylation of oxycodone to noroxycodone. researchgate.netfda.gov

Role as a Certified Reference Material (CRM) in Analytical Standardsresearchgate.netcerilliant.comojp.govcaymanchem.comcerilliant.comfda.gov

Noroxycodone (hydrochloride) plays a vital role in analytical chemistry as a Certified Reference Material (CRM). labscoop.comcaymanchem.comcerilliant.com A CRM is a standard of the highest quality, manufactured and tested under stringent international guidelines such as ISO/IEC 17025 (general requirements for the competence of testing and calibration laboratories) and ISO 17034 (general requirements for the competence of reference material producers). imcstips.comcerilliant.com

The availability of noroxycodone as a CRM ensures that forensic, clinical, and research laboratories can perform accurate and traceable quantitative analysis. caymanchem.comcerilliant.com These CRMs are used to calibrate analytical instruments (like LC/MS or GC/MS systems) and to prepare quality control samples to validate the accuracy of in-house methods. researchgate.netcaymanchem.com The certificate of analysis accompanying a CRM provides certified property values and their associated uncertainties, ensuring metrological traceability. cerilliant.com

In addition to the parent compound, isotopically labeled versions, such as Noroxycodone-d3 hydrochloride, are also available as CRMs. researchgate.netfda.gov These labeled standards are used as internal standards in quantitative analysis by mass spectrometry. researchgate.net The use of a stable-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample extraction, leading to highly accurate and precise quantification of noroxycodone in complex biological samples like urine, plasma, or serum. fda.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Noroxycodone |

| Noroxycodone hydrochloride |

| Noroxycodone-d3 hydrochloride |

| Oxycodone |

| Oxycodone hydrochloride |

| Oxymorphone |

| Noroxymorphone (B159341) |

| Thebaine |

| Morphine |

| Norcodeine |

| Normorphine |

| Hydrocodone |

| Norhydrocodone |

| Hydromorphone |

Pharmacological Characterization and Receptor Interactions of Noroxycodone in Vitro and Preclinical Models

Opioid Receptor Binding Affinity Studies (In Vitro)

In vitro studies using competitive radioligand binding assays have been employed to determine the affinity of noroxycodone for various opioid receptors. These studies measure the concentration of the compound required to displace a specific radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki).

Noroxycodone demonstrates a clear selectivity for the µ-opioid receptor (MOR) over the κ- (KOR) and δ-opioid receptors (DOR), similar to its parent compound. hodsdon.com However, its binding affinity for the µ-opioid receptor is significantly lower than that of oxycodone and other key metabolites. hodsdon.comnih.gov

Research shows that the µ-opioid receptor affinity of oxycodone is approximately four times higher than that of noroxycodone. hodsdon.comdolor.org.co In stark contrast, oxymorphone, the O-demethylated metabolite of oxycodone, exhibits a binding affinity for the µ-receptor that is about 40 times greater than oxycodone. hodsdon.comgavinpublishers.com Noroxymorphone (B159341), a metabolite of both noroxycodone and oxymorphone, has a µ-receptor affinity that is intermediate between oxycodone and oxymorphone, and two- to threefold higher than oxycodone. hodsdon.comdolor.org.co

Table 1: Opioid Receptor Binding Affinities (Ki, nmol/L) of Noroxycodone and Related Compounds

| Compound | µ-Opioid Receptor (hMOR1) Ki (nmol/L) | κ-Opioid Receptor (hKOR1) Ki (nmol/L) | δ-Opioid Receptor (mDOR1) Ki (nmol/L) |

| Oxycodone | 80.8 ± 10.1 | 4550 ± 1100 | 2560 ± 490 |

| Noroxycodone | 320 ± 29 | 10000 ± 2200 | >10000 |

| Oxymorphone | 1.8 ± 0.2 | 1060 ± 160 | 440 ± 60 |

| Noroxymorphone | 5.7 ± 1.2 | 1620 ± 260 | 560 ± 110 |

Data sourced from studies on recombinant human (h) and mouse (m) opioid receptors. hodsdon.com

Opioid Receptor Activation Studies (In Vitro)

Beyond simple binding, the ability of a compound to activate the receptor and initiate a cellular response (its efficacy) is a critical aspect of its pharmacological profile.

Opioid receptors are G-protein coupled receptors (GPCRs). nih.gov Agonist binding to a GPCR stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein, initiating a downstream signaling cascade. nih.gov The ability of a compound to stimulate this process can be measured in vitro using assays such as the [³⁵S]GTPγS binding assay, which quantifies the potency (EC50) and efficacy (Emax) of receptor activation.

Studies using [³⁵S]GTPγS binding assays have shown that noroxycodone acts as a partial agonist at the µ-opioid receptor but with significantly lower potency and efficacy compared to oxycodone and its other metabolites. dolor.org.co Some reports indicate that noroxycodone produces four to six times lower G-protein activation than oxycodone. dolor.org.co In contrast, oxymorphone is a highly potent and efficacious agonist, capable of producing 30- to 40-fold greater G-protein activation than oxycodone. pharmgkb.orgmdpi.com Some studies have even characterized noroxycodone as having insignificant µ-opioid agonist activity in these functional assays. mdpi.com

Relative Opioid Potency and Efficacy in Preclinical Models (e.g., Rats)

Preclinical studies in animal models, such as rats, provide essential in vivo data on the antinociceptive (pain-relieving) effects of compounds. When administered directly into the central nervous system via intracerebroventricular (ICV) injection in rats, noroxycodone demonstrates significantly lower analgesic potency than both oxycodone and morphine. fda.govnih.gov

Structure-Activity Relationship (SAR) Insights for Noroxycodone

The differences in receptor affinity and potency between oxycodone and noroxycodone can be explained by their distinct chemical structures, providing key insights into the structure-activity relationships (SAR) of this class of opioids.

The primary structural difference between oxycodone and noroxycodone is the group attached to the nitrogen atom in the piperidine (B6355638) ring. Oxycodone has a tertiary amine with a methyl group (N-methyl), whereas noroxycodone has a secondary amine (N-H) due to N-demethylation. nih.gov

For morphinan-based opioids, the N-methyl group is generally considered important for agonist activity at the µ-opioid receptor. gavinpublishers.com The removal of this methyl group to form the nor-derivative, as in the case of noroxycodone, typically leads to a substantial decrease in both binding affinity and agonist efficacy. researchgate.net This structural change is the primary reason for noroxycodone's weaker interaction with the µ-opioid receptor and its significantly reduced analgesic potency compared to its parent compound, oxycodone. dolor.org.conih.gov

Comparison of Noroxycodone SAR with Parent Compound and Other Opioids

The structure-activity relationship (SAR) of noroxycodone, a major metabolite of oxycodone, reveals significant differences when compared to its parent compound and other opioids, primarily concerning its interaction with opioid receptors and its resulting pharmacological activity.

The key structural difference between oxycodone and noroxycodone is the N-demethylation at the 17-position, a transformation primarily mediated by the CYP3A4 enzyme. gavinpublishers.commdpi.com This alteration has profound implications for the molecule's affinity and efficacy at the µ-opioid receptor (MOR), the primary target for most opioid analgesics.

Receptor Binding Affinity and Efficacy:

In vitro studies have consistently demonstrated that noroxycodone has a reduced affinity for the µ-opioid receptor compared to oxycodone. pharmgkb.orgnih.gov Specifically, noroxycodone's binding affinity for the MOR is approximately one-third that of its parent compound, oxycodone. wikipedia.org Furthermore, its potency in activating the G-proteins coupled to the MOR is 5- to 10-fold lower than that of oxycodone. wikipedia.org This diminished affinity and potency contribute to the classification of noroxycodone as a less active metabolite in terms of direct central nervous system effects. nih.govdolor.org.co

In contrast, oxymorphone, another metabolite of oxycodone formed via O-demethylation by CYP2D6, exhibits a significantly higher affinity for the MOR—almost fifty times greater than oxycodone. dolor.org.co Oxymorphone also demonstrates a much higher potency for G-protein activation, being 30 to 40 times more potent than oxycodone. pharmgkb.orgnih.gov This highlights the critical role of the methyl group at the 3-position and the N-methyl group at the 17-position in modulating opioid receptor interaction.

The following table summarizes the relative binding affinities and potencies of oxycodone and its metabolites at the µ-opioid receptor based on in vitro findings.

| Compound | µ-Opioid Receptor Binding Affinity Relative to Oxycodone | G-Protein Activation Potency Relative to Oxycodone |

| Oxycodone | 1x | 1x |

| Noroxycodone | ~0.33x wikipedia.org | 0.1-0.2x wikipedia.org |

| Oxymorphone | ~50x dolor.org.co | 30-40x pharmgkb.orgnih.gov |

| Noroxymorphone | ~3x wikipedia.org | ~2x wikipedia.org |

This table is based on aggregated data from multiple in vitro studies and provides approximate relative values.

Comparison with Other Opioids:

When compared to morphine, the prototypical opioid agonist, oxycodone itself has a lower affinity for the µ-opioid receptor, estimated to be 5 to 40 times lower depending on the specific assay. dolor.org.cofrontiersin.org Consequently, noroxycodone's affinity is even further reduced in comparison to morphine. While oxycodone and morphine show similar efficacy in activating the MOR, their potencies differ, with morphine generally being more potent in G-protein activation assays. dolor.org.cofrontiersin.org

The table below provides a comparative overview of the µ-opioid receptor binding affinity for several opioids and their metabolites.

| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) |

| Morphine | ~1-5 |

| Oxycodone | ~20-60 |

| Noroxycodone | ~60-180 |

| Oxymorphone | ~0.5-1.5 |

| Fentanyl | ~1 |

Note: These values are approximate and can vary between different studies and experimental conditions.

In Vivo and Preclinical Findings:

Preclinical studies in animal models, such as rats, corroborate the in vitro findings. After intrathecal administration, noroxycodone produces antinociceptive effects only at very high doses, indicating weak intrinsic activity. nih.gov In contrast, oxymorphone produces a strong and long-lasting antinociceptive effect when administered spinally. nih.gov Systemic administration of noroxycodone in rats shows a poor antinociceptive effect. dolor.org.co

A crucial factor in the pharmacological profile of noroxycodone is its limited ability to cross the blood-brain barrier. wikipedia.org This poor penetration into the central nervous system, where the µ-opioid receptors mediating analgesia are located, is a primary reason for its minimal analgesic contribution following systemic oxycodone administration, despite being a major metabolite. wikipedia.orgfda.gov Noroxymorphone, a metabolite of both noroxycodone and oxymorphone, is a potent µ-opioid receptor agonist when administered intrathecally but also lacks systemic efficacy due to poor blood-brain barrier penetration. researchgate.netnih.gov

Interactions and Modulators of Noroxycodone Metabolism Preclinical and in Vitro Studies

Impact of Enzyme Inhibitors on Noroxycodone Levels in Preclinical Systems

Enzyme inhibitors can significantly impede the metabolic conversion of oxycodone to noroxycodone, leading to altered pharmacokinetic profiles. In vitro studies using human liver microsomes have demonstrated that potent inhibitors of CYP3A4 can drastically reduce the formation of noroxycodone.

For instance, co-incubation with ketoconazole (B1673606), a strong CYP3A4 inhibitor, has been shown to decrease the formation of noroxycodone by over 90%. mdpi.comresearchgate.net This highlights the substantial role of CYP3A4 in the N-demethylation of oxycodone. mdpi.com Similarly, other CYP3A4 inhibitors like itraconazole (B105839) and telithromycin (B1682012) have been observed to reduce noroxycodone formation. mdpi.comdovepress.com Telithromycin, for example, has been shown to decrease the noroxycodone area under the curve (AUC) by 46%, indicating a clear inhibition of CYP3A4-mediated N-demethylation. dovepress.com

Voriconazole (B182144), another potent CYP3A4 inhibitor, has been found to dramatically decrease the AUC ratio of noroxycodone to oxycodone by 92%, further confirming the shunting of oxycodone metabolism away from the CYP3A4 pathway. dovepress.com In vitro studies have also implicated other compounds in the inhibition of noroxycodone formation. For example, the H2-receptor antagonists cimetidine (B194882) and famotidine (B1672045) have been shown to inhibit the CYP3A4-mediated formation of noroxycodone, although at high concentrations. oup.comnih.gov Proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, and pantoprazole (B1678409) have also demonstrated a greater effect on CYP3A4-mediated reactions, including the formation of noroxycodone. oup.comnih.gov

The following table summarizes the effects of various enzyme inhibitors on noroxycodone formation based on in vitro studies.

Impact of Enzyme Inhibitors on Noroxycodone Formation (In Vitro)

| Inhibitor | Enzyme(s) Inhibited | Effect on Noroxycodone Formation | Reference |

|---|---|---|---|

| Ketoconazole | CYP3A4 | >90% decrease | mdpi.comresearchgate.net |

| Itraconazole | CYP3A4 | Significant decrease | mdpi.com |

| Telithromycin | CYP3A4 | 46% decrease in AUC | dovepress.com |

| Voriconazole | CYP3A4 | 92% decrease in AUC ratio (noroxycodone/oxycodone) | dovepress.com |

| Cimetidine | CYP3A4 | Inhibition at high concentrations | oup.comnih.gov |

| Famotidine | CYP3A4 | Inhibition at high concentrations | oup.comnih.gov |

| Omeprazole | CYP3A4 | Inhibition | oup.comnih.gov |

| Esomeprazole | CYP3A4 | Inhibition | oup.comnih.gov |

| Pantoprazole | CYP3A4 | Inhibition | oup.comnih.gov |

| Miconazole | CYP3A4 (moderate), CYP2D6 (strong) | Increased noroxycodone AUC due to dual inhibition | asm.org |

Impact of Enzyme Inducers on Noroxycodone Levels in Preclinical Systems

In contrast to inhibitors, enzyme inducers accelerate the metabolism of oxycodone, leading to a decrease in parent drug concentrations and a corresponding increase in metabolite levels, including noroxycodone. The primary enzyme responsible for this induction-mediated effect is CYP3A4.

Rifampicin, a potent inducer of CYP3A enzymes, has been shown to significantly enhance the metabolism of oxycodone. nih.gov Studies have demonstrated that pretreatment with rifampin greatly increases the plasma metabolite-to-parent drug ratios for noroxycodone. nih.gov This induction of CYP3A4 leads to a substantial reduction in the area under the concentration-time curve (AUC) of both intravenous and oral oxycodone, by 53% and 86% respectively. nih.gov Consequently, the oral bioavailability of oxycodone is drastically reduced. nih.gov

Other known CYP3A4 inducers, such as carbamazepine, phenytoin, and St. John's Wort, are also expected to increase the clearance of oxycodone and reduce its plasma concentrations, thereby increasing the formation of noroxycodone. medicines.org.uk For instance, St. John's Wort has been reported to reduce the AUC of oral oxycodone by approximately 50%. medicines.org.uk

The table below outlines the effects of enzyme inducers on noroxycodone levels from preclinical and clinical studies.

Impact of Enzyme Inducers on Noroxycodone Levels

| Inducer | Enzyme(s) Induced | Effect on Noroxycodone Levels | Reference |

|---|---|---|---|

| Rifampicin | CYP3A | Greatly increased plasma metabolite-to-parent drug ratio | nih.gov |

| Carbamazepine | CYP3A4 | Expected to increase formation | medicines.org.uk |

| Phenytoin | CYP3A4 | Expected to increase formation | medicines.org.uk |

| St. John's Wort | CYP3A4 | Increased formation (inferred from ~50% reduction in oxycodone AUC) | medicines.org.uk |

Mechanistic Studies of Drug-Drug Interactions Affecting Noroxycodone Formation in Vitro

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been pivotal in elucidating the mechanisms of drug-drug interactions that affect the formation of noroxycodone. These studies have firmly established that the N-demethylation of oxycodone to noroxycodone is the major metabolic pathway, primarily catalyzed by CYP3A4. mdpi.comresearchgate.netfrontiersin.org

Research using human liver microsomes has identified CYP3A4 as the highest-affinity enzyme for the conversion of oxycodone to noroxycodone. mdpi.comresearchgate.net The inhibition of this pathway by specific CYP3A4 inhibitors provides direct evidence of its primary role. For example, the potent and selective CYP3A4 inhibitor ketoconazole has been shown to inhibit the formation of noroxycodone by over 90% in human liver microsomes. mdpi.comresearchgate.net This demonstrates that CYP3A4 is the principal enzyme responsible for this metabolic step.

Further mechanistic insights come from studies examining the effects of various compounds on this pathway. For example, in vitro experiments have shown that certain H2-receptor antagonists and proton-pump inhibitors can inhibit the CYP3A4-mediated formation of noroxycodone. oup.comnih.gov Preincubation with some of these inhibitors, such as cimetidine and rabeprazole, enhanced the inhibitory effect, suggesting a potential for time-dependent inhibition. oup.comnih.gov

The interaction between different metabolic pathways has also been a subject of investigation. While CYP3A4 is the main enzyme for noroxycodone formation, CYP2D6 is responsible for the O-demethylation of oxycodone to oxymorphone. mdpi.compharmgkb.org Inhibition of CYP3A4 can lead to a metabolic shift, or "shunting," towards the CYP2D6 pathway. dovepress.com This is evidenced by studies where potent CYP3A4 inhibitors like voriconazole not only drastically decrease the noroxycodone to oxycodone ratio but also increase the oxymorphone to oxycodone ratio. dovepress.com